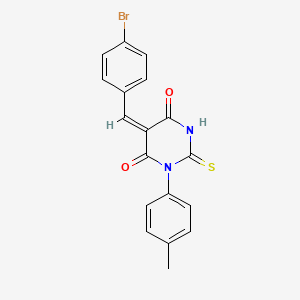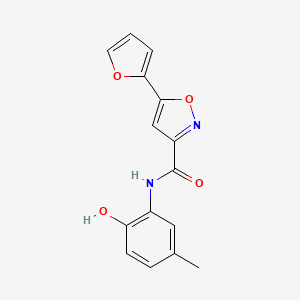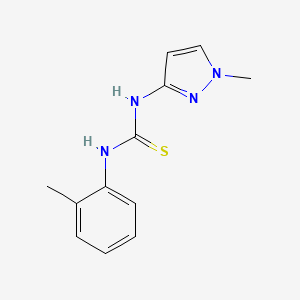
N-(2-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
Descripción general
Descripción
N-(2-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail. In
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in cellular redox regulation. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, and can protect against oxidative stress-induced cell death in neuronal cells. In vivo studies have shown that this compound can reduce infarct size and improve cardiac function in animal models of myocardial infarction, and can protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro and in vivo. However, this compound also has some limitations. It is relatively unstable in aqueous solutions, and its solubility in organic solvents is limited. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea. One area of research is the development of more stable and soluble analogs of this compound that can be used in vivo. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the mechanism of action of this compound needs to be further elucidated in order to fully understand its biological effects and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-9-5-3-4-6-10(9)13-12(17)14-11-7-8-16(2)15-11/h3-8H,1-2H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAODZPAGVURNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4727813.png)
![N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4727816.png)
![N-(3,5-dichloro-2-pyridinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4727822.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727839.png)
![N~1~-[2-(methylthio)phenyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4727845.png)
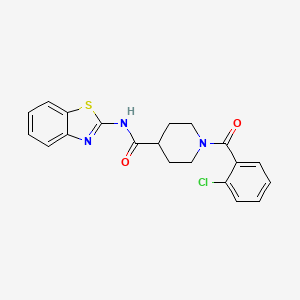
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4727859.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B4727876.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B4727878.png)
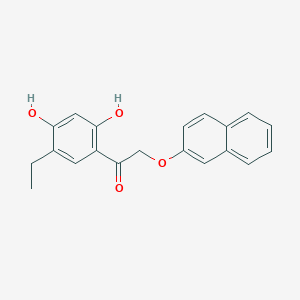
![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727898.png)

